molecular formula C12H10N4OS B12203189 1H-Benzimidazole-5-carboxamide,N-(4-methyl-2-thiazolyl)-(9CI)

1H-Benzimidazole-5-carboxamide,N-(4-methyl-2-thiazolyl)-(9CI)

Cat. No.: B12203189
M. Wt: 258.30 g/mol
InChI Key: TZFAAIKGWLSVGY-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5-carboxamide,N-(4-methyl-2-thiazolyl)-(9CI) is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-5-carboxamide,N-(4-methyl-2-thiazolyl)-(9CI) typically involves the condensation of o-phenylenediamine with a carboxylic acid derivative, followed by the introduction of the thiazole moiety. Common reagents include:

  • o-Phenylenediamine
  • Carboxylic acid derivatives (e.g., esters, anhydrides)
  • Thiazole derivatives

Industrial Production Methods

Industrial production methods may involve multi-step synthesis with optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often used to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-5-carboxamide,N-(4-methyl-2-thiazolyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation, alkylation, or acylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-5-carboxamide,N-(4-methyl-2-thiazolyl)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or interfere with cellular pathways by interacting with receptors.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A parent compound with various biological activities.

    Thiazole: A heterocyclic compound with applications in pharmaceuticals.

    Carboxamides: Functional groups found in many bioactive molecules.

Uniqueness

1H-Benzimidazole-5-carboxamide,N-(4-methyl-2-thiazolyl)-(9CI) is unique due to its specific combination of benzimidazole and thiazole moieties, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C12H10N4OS

Molecular Weight

258.30 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C12H10N4OS/c1-7-5-18-12(15-7)16-11(17)8-2-3-9-10(4-8)14-6-13-9/h2-6H,1H3,(H,13,14)(H,15,16,17)

InChI Key

TZFAAIKGWLSVGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)N=CN3

solubility

>38.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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